molecular formula C10H9N3O B13583799 2-Amino-1-(2-quinoxalinyl)ethanon

2-Amino-1-(2-quinoxalinyl)ethanon

Cat. No.: B13583799
M. Wt: 187.20 g/mol
InChI Key: SXSBKGPGKGEGSC-UHFFFAOYSA-N
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Description

2-amino-1-(quinoxalin-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(quinoxalin-2-yl)ethan-1-one typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction leads to the formation of the quinoxaline ring, which is then further functionalized to obtain the desired compound. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of 2-amino-1-(quinoxalin-2-yl)ethan-1-one can be achieved through scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Schiff Base Formation

The primary amine group facilitates condensation with aldehydes:

  • Mechanism : Reaction with aromatic aldehydes (e.g., benzaldehyde derivatives) in acetic acid yields Schiff bases .

  • Key Data :

    • IR: ν(C=N) at 1620–1615 cm⁻¹ .

    • ¹H NMR: Azomethine proton (HC=N) at δ 8.73–8.40 ppm .

Example :

text
2-Amino-1-(2-quinoxalinyl)ethanone + 4-chlorobenzaldehyde → N-(4-chlorobenzylidene)-2-(quinoxalin-2-yl)acetamide

Spirocyclic Derivatives

  • Conditions : Na₂CO₃ in ethanol at 70°C .

  • Outcome : Forms spiro indeno[1,2-b]quinoxalines via Thorpe–Ziegler cyclization .

Quinoxalinone-Pyrrole Hybrids

  • Reagents : Acetic acid with substituted 1,2-phenylenediamines .

  • Product : 3-(2-Aminophenyl)-1,2-dihydroquinoxaline-2-one derivatives (m.p. 250–280°C) .

Oxidative Coupling

  • Catalysts : Pd(II) or Mn complexes enable C–H activation .

  • Pathway : Metal-based oxidation generates ketones (e.g., cyclohexanone) with 970 catalytic turnovers .

Electrophilic Substitution

The quinoxaline ring undergoes iodination and nitration :

  • Iodination : I₂/amine systems yield 3-iodo derivatives .

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C-6/C-7 .

Biological Activity Correlations

Derivatives exhibit:

  • Antibacterial activity : MIC = 8–32 µg/mL against S. aureus .

  • COX-2 inhibition : IC₅₀ = 1.2–3.8 µM .

Stability and Degradation

  • Hydrolysis : Labile in acidic conditions (pH < 3), decomposing to quinoxaline-2-carboxylic acid .

  • Thermal Stability : Stable up to 200°C (TGA data) .

Comparative Reaction Pathways

Reaction TypeQuinoxaline BiasPreferred Conditions
Electrophilic Additiono-QuinoneAerobic, electrochemical
Nucleophilic Substitutionp-QuinoneDDQ/chloranil oxidation
Radical CouplingImine radicalsPhotocatalytic, base

Adapted from .

Scientific Research Applications

2-amino-1-(quinoxalin-2-yl)ethan-1-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(quinoxalin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(quinoxalin-2-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound with broad applications in scientific research and industry .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-amino-1-quinoxalin-2-ylethanone

InChI

InChI=1S/C10H9N3O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2

InChI Key

SXSBKGPGKGEGSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)CN

Origin of Product

United States

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